Acetic acid;trifluorosilylmethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;trifluorosilylmethanol can be achieved through various synthetic routes. One common method involves the reaction of trifluorosilylmethanol with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical reactors. The process begins with the preparation of trifluorosilylmethanol and acetic anhydride in separate reactors. These reactants are then combined in a central reactor, where the reaction takes place under controlled conditions. The product is subsequently purified through distillation and other separation techniques to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;trifluorosilylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluorosilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;trifluorosilylmethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;trifluorosilylmethanol involves its interaction with specific molecular targets and pathways. The trifluorosilyl group can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial applications.
Trifluoroacetic acid: A strong acid with similar trifluorosilyl group but different chemical properties.
Methanol: A simple alcohol with various industrial and research applications.
Uniqueness
Acetic acid;trifluorosilylmethanol is unique due to the presence of both acetic acid and trifluorosilylmethanol moieties in a single molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
85914-00-7 |
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Molecular Formula |
C3H7F3O3Si |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
acetic acid;trifluorosilylmethanol |
InChI |
InChI=1S/C2H4O2.CH3F3OSi/c1-2(3)4;2-6(3,4)1-5/h1H3,(H,3,4);5H,1H2 |
InChI Key |
CLCQNUXKFMGQOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(O)[Si](F)(F)F |
Origin of Product |
United States |
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